molecular formula C7H9ClN2 B13060554 6-chloro-N,4-dimethylpyridin-3-amine

6-chloro-N,4-dimethylpyridin-3-amine

Cat. No.: B13060554
M. Wt: 156.61 g/mol
InChI Key: AVVWQRARGVWOOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N,4-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-chloro-N,4-dimethylpyridin-3-amine involves the amination of 6-chloropyridine with dimethylamine. This reaction typically requires a catalyst, such as copper iodide, to proceed efficiently . Another method involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,4-dimethylpyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-chloro-N,4-dimethylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-chloro-N,4-dimethylpyridin-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N,N-dimethylpyridin-3-amine
  • 6-chloro-2,4-dimethylpyridin-3-amine
  • N,N-dimethylpyridin-4-amine

Uniqueness

6-chloro-N,4-dimethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications where specific chemical properties are required .

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

6-chloro-N,4-dimethylpyridin-3-amine

InChI

InChI=1S/C7H9ClN2/c1-5-3-7(8)10-4-6(5)9-2/h3-4,9H,1-2H3

InChI Key

AVVWQRARGVWOOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1NC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.